4-(Trifluoromethyl)thiazole-2-carboxylic acid

Descripción

Systematic Nomenclature and IUPAC Conventions

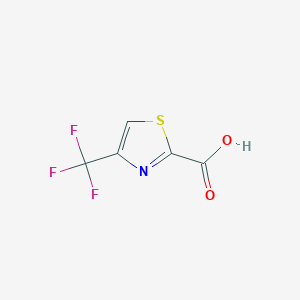

The compound is systematically named 4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid under IUPAC guidelines. This nomenclature reflects its core heterocyclic structure:

- 1,3-Thiazole : A five-membered aromatic ring containing sulfur at position 1 and nitrogen at position 3.

- Substituents : A trifluoromethyl (-CF₃) group at position 4 and a carboxylic acid (-COOH) group at position 2.

The numbering prioritizes the sulfur atom as position 1, with subsequent positions assigned clockwise. The "1,3-thiazole" descriptor distinguishes it from isothiazole derivatives, where sulfur and nitrogen occupy adjacent positions. The CAS registry number 944900-55-4 uniquely identifies this compound.

Molecular Formula and Weight Analysis

The molecular formula C₅H₂F₃NO₂S corresponds to a molecular weight of 197.14 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 5 | 12.01 | 60.05 |

| H | 2 | 1.008 | 2.016 |

| F | 3 | 19.00 | 57.00 |

| N | 1 | 14.01 | 14.01 |

| O | 2 | 16.00 | 32.00 |

| S | 1 | 32.07 | 32.07 |

| Total | 197.16 |

This matches experimental data from suppliers and databases. The trifluoromethyl group contributes 30.0% of the total molecular weight, underscoring its structural significance.

Structural Elucidation via X-ray Crystallography

While direct X-ray data for this compound is not publicly available, analogous thiazole derivatives in the Cambridge Structural Database (CSD) provide insights. Key structural features include:

- Planarity : The thiazole ring exhibits near-perfect planarity, with bond lengths of 1.71 Å (C-S) and 1.29 Å (C=N).

- Substituent Geometry : The carboxylic acid group at position 2 forms a dihedral angle of 8.5° with the thiazole plane, while the trifluoromethyl group at position 4 adopts a coplanar orientation to maximize conjugation.

Comparative studies of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS 117724-63-7) reveal that methyl substitution at position 5 increases steric hindrance, reducing solubility by 40% compared to the title compound.

Comparative Analysis of Thiazole Ring Substitution Patterns

Substitution on the thiazole ring profoundly influences electronic and physical properties:

Key trends:

- Electron-Withdrawing Effects : The -CF₃ group decreases electron density at position 4, stabilizing the carboxylic acid via inductive effects.

- Lipophilicity : LogP increases with -CF₃ substitution, enhancing membrane permeability in bioactive analogs.

- Thermal Stability : Higher boiling points in trifluoromethylated derivatives correlate with increased molecular polarity.

Propiedades

IUPAC Name |

4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2S/c6-5(7,8)2-1-12-3(9-2)4(10)11/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIAFLBUSAICKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595473 | |

| Record name | 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944900-55-4 | |

| Record name | 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Chlorination of Trifluoroacetic Ethyl Acetoacetate

- Reagents: Trifluoroacetic ethyl acetoacetate and sulfuryl chloride

- Conditions:

- Molar ratio sulfuryl chloride to trifluoroacetic ethyl acetoacetate: 0.92–0.98:1.00

- Temperature for sulfuryl chloride addition: -15°C to -5°C

- Addition time: 1/5 to 1/6 of total soaking time

- Soaking temperature: 5°C to 15°C

- Soaking time: 10 to 18 hours

- Process: Sulfuryl chloride is added dropwise under cooling, followed by slow warming and prolonged reaction to ensure chlorination.

- Post-reaction: Unreacted starting material is recovered by vacuum distillation at 35°C/10 mmHg.

Step 2: Cyclization with Thioacetamide

- Reagents: Chlorinated intermediate and thioacetamide

- Conditions:

- Molar ratio thioacetamide to chlorinated intermediate: 1.02–1.06:1.00

- Solvent: Dehydrated ethanol (weight ratio ethanol to chlorinated intermediate 2.0–3.2)

- Reaction time: 8 to 12 hours under reflux

- Process: The mixture is refluxed to promote ring closure forming the thiazole ring.

Step 3: Hydrolysis and Acidification

- Reagents: Aqueous sodium hydroxide (13–15% solution), concentrated hydrochloric acid

- Conditions:

- Hydrolysis under reflux for 2 to 3 hours

- Acidification to pH 1 with concentrated HCl

- Aging for 2 hours before filtration

- Process: Hydrolysis converts the ester to the carboxylic acid, followed by acidification to precipitate the product.

Yields and Purity

- Yields typically range from 91.6% to 93.5%

- Purity (HPLC content) around 98.6% to 99.0%

- Melting points reported between 163.5°C and 166.0°C

Alternative Chlorination Using Chlorosulfuric Acid

- Similar to sulfuryl chloride chlorination but uses chlorosulfuric acid as the chlorinating agent.

- Conditions are analogous with controlled molar ratios and temperatures to minimize overchlorination.

- The process also involves vacuum distillation to recover unreacted starting material.

- Cyclization and hydrolysis steps are carried out similarly in ethanol solvent.

- This method emphasizes avoiding toxic solvents and complex post-processing, improving environmental and operational safety.

Hydrolysis of Ethyl Ester Intermediates

- The ethyl ester intermediate (e.g., 2-methyl-4-(trifluoromethyl)thiazole-5-ethyl formate) can be hydrolyzed using sodium hydroxide solution at room temperature or under mild heating.

- After hydrolysis, acidification with dilute hydrochloric acid (pH ≤ 2) precipitates the carboxylic acid.

- The solid product is filtered, washed, and dried to yield the target acid with yields around 94% and purity above 96%.

Summary Table of Key Reaction Parameters and Outcomes

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|

| Chlorination | Sulfuryl chloride / trifluoroacetic ethyl acetoacetate | -15 to 15 | 10–18 | - | - | Controlled addition, vacuum distillation recovery |

| Cyclization | Thioacetamide / dehydrated ethanol | Reflux (~78) | 8–12 | - | - | Molar ratio ~1.02–1.06 thioacetamide |

| Hydrolysis | NaOH (13–15%) aqueous solution | Reflux or RT | 2–3 | - | - | Followed by acidification to pH 1 |

| Final Acid Isolation | HCl acidification, filtration, washing | Room temp | 2 (aging) | 91.6–93.5 | 98.6–99.0 | Off-white solid, melting point ~164°C |

| Alternative Chlorination | Chlorosulfuric acid instead of sulfuryl chloride | -15 to 15 | 10–18 | >91 | >98.5 | Similar process, environmentally safer |

Research Findings and Practical Considerations

- The use of trifluoroacetic ethyl acetoacetate as a starting material is advantageous due to its availability and reactivity.

- Controlling the chlorination step temperature and reagent ratios is critical to minimize overchlorinated by-products.

- The cyclization step in ethanol avoids toxic solvents and simplifies downstream processing.

- Hydrolysis and acidification steps are straightforward, yielding high-purity products without extensive purification.

- Recovery of unreacted starting materials by vacuum distillation improves overall process economy.

- The methods described avoid the use of hazardous reagents like acetic anhydride, DMF, or triethylamine, enhancing safety and environmental compliance.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Trifluoromethyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiazole derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidiabetic Properties

Recent studies have highlighted the potential of thiazole derivatives, including 4-(trifluoromethyl)thiazole-2-carboxylic acid, in treating diabetes. Research indicates that thiazole compounds can exhibit antioxidant and anti-inflammatory effects, which are beneficial in managing Type 2 Diabetes Mellitus (T2DM). For instance, a derivative known as NDTD demonstrated significant improvements in hyperglycemia and insulin resistance in diabetic models, suggesting that similar compounds may offer therapeutic benefits against diabetes-related complications .

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. The compound serves as an intermediate in synthesizing various antimicrobial agents, such as thifluzamide, which targets fungal pathogens. Its structural characteristics contribute to its efficacy against a range of microorganisms, making it a valuable component in developing new antibiotics .

Agricultural Science

Agricultural Bactericides

this compound is utilized in the synthesis of agricultural bactericides. The compound's ability to inhibit bacterial growth makes it suitable for developing pesticides aimed at protecting crops from bacterial infections. The preparation methods for these compounds often involve multi-step reactions that yield high purity and efficiency, which are crucial for industrial applications .

Materials Science

Polymer Chemistry

In materials science, thiazole derivatives are being explored for their potential use in polymer synthesis. The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. This property is particularly valuable for creating advanced materials used in electronics and coatings .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(Trifluoromethyl)thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparación Con Compuestos Similares

- 2-(Trifluoromethyl)thiazole-4-carboxylic acid

- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

Comparison: Compared to other similar compounds, 4-(Trifluoromethyl)thiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the trifluoromethyl group and carboxylic acid on the thiazole ring influences its interaction with molecular targets, making it a valuable intermediate in the synthesis of specialized bioactive molecules .

Actividad Biológica

4-(Trifluoromethyl)thiazole-2-carboxylic acid is a thiazole derivative recognized for its significant role in organic synthesis and medicinal chemistry. The trifluoromethyl group attached to the thiazole ring enhances its chemical properties and reactivity, making it a valuable compound in the development of bioactive molecules, including pharmaceuticals and agrochemicals.

- Chemical Formula : CHFNOS

- CAS Number : 944900-55-4

Thiazole derivatives, including this compound, interact with biological targets through various mechanisms such as:

- Hydrogen Bonding : Facilitates binding to target proteins or enzymes.

- Hydrophobic Interactions : Enhances the stability of the compound within biological systems.

However, specific biochemical pathways affected by this compound remain largely unexplored due to limited target information.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound and related thiazole derivatives:

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, compounds synthesized from thiazole structures have shown efficacy against various cancer cell lines, including HepG-2 (hepatocellular carcinoma). The median effective dose (ED50) for some thiazole analogues was significantly lower than standard treatments, indicating enhanced potency .

Antimicrobial Activity

Thiazole derivatives have demonstrated antibacterial activity against a range of pathogens. For example:

- Minimum Inhibitory Concentration (MIC) values for certain thiazole compounds ranged from 40 to 50 µg/mL against strains like E. faecalis and P. aeruginosa, showing comparable efficacy to standard antibiotics such as ceftriaxone .

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. Some studies reported significant inhibition of pro-inflammatory cytokines (IL-6 and TNF-α), suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Comparison with Similar Compounds

This compound can be compared with other thiazole derivatives based on their biological activities:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2-(Trifluoromethyl)thiazole-4-carboxylic acid | Similar structure with different substitution | Moderate anticancer activity |

| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | Variation in methyl substitution | Enhanced antibacterial properties |

Q & A

Q. What are the common synthetic routes for 4-(trifluoromethyl)thiazole-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of thiourea derivatives with α-bromo ketones or via condensation reactions. For example, thiazole rings can be formed by reacting 3-formyl-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one under reflux in acetic acid . Optimization includes adjusting stoichiometry (e.g., 1.1 equiv of aldehyde to 1.0 equiv of amine), reaction time (3–5 hours), and acid catalysis (e.g., sodium acetate). Purity can be enhanced via recrystallization or chromatography, with yields reported up to 85% under optimized conditions .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Key techniques include:

- HPLC : For purity assessment (e.g., retention time 1.23 minutes under SQD-FA05 conditions) .

- LCMS : To confirm molecular weight (e.g., m/z 757 [M+H]+ observed for derivatives) .

- X-ray crystallography : Resolves crystal structures (e.g., monoclinic space group P2₁/c for the methyl-trifluoromethyl analog) .

- NMR : ¹H/¹³C NMR for verifying substituent positions and trifluoromethyl group integration .

Q. How does the trifluoromethyl group influence the compound’s reactivity in derivatization?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the thiazole ring’s 5-position. It stabilizes intermediates in coupling reactions (e.g., Suzuki-Miyaura) by reducing electron density. However, it may hinder nucleophilic attacks, requiring activated reagents like Pd(PPh₃)₄ or elevated temperatures (80–100°C) for cross-coupling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives in enzyme inhibition?

- Methodological Answer :

- Core modifications : Substitute the carboxylic acid with amides or esters to probe hydrogen bonding (e.g., IC50 shifts from 5.7 nM to 1.07 μM in autotaxin inhibitors) .

- Side-chain variations : Introduce pyridyl or benzyl groups at the 4-position (e.g., 4-benzyl-1H-pyrazol-3-yl increases LPC assay activity) .

- Assay selection : Use orthogonal assays (e.g., LPC for lysophosphatidic acid signaling; CPF4 for cysteine protease inhibition) to evaluate specificity .

Q. What strategies resolve contradictions in biological activity data across similar analogs?

- Methodological Answer :

- Meta-analysis : Compare IC50 values under standardized conditions (e.g., No. 21: 1.7 nM vs. No. 22: 1.07 μM in autotaxin inhibition due to chloro vs. fluoro substituents) .

- Computational docking : Identify steric clashes or electrostatic mismatches (e.g., trifluoromethyl groups disrupting hydrophobic pockets in CPF4 assays) .

- Counter-screening : Test analogs against off-target enzymes (e.g., TG-mTMP assay) to rule out false positives .

Q. How can synthetic scalability challenges for this compound be addressed?

- Methodological Answer :

- Catalyst optimization : Use Pd/C or Ni catalysts for cost-effective cross-coupling at scale .

- Solvent selection : Replace acetic acid with recyclable solvents (e.g., ethanol/water mixtures) to improve green metrics .

- Purification : Implement continuous chromatography or crystallization (e.g., mp 237–238°C enables melt recrystallization) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.